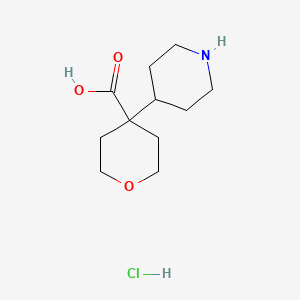

![molecular formula C13H17N3O3S B2942838 1-(1,1-二氧化-1'H,4H-螺并[1,2,4-苯并噻二嗪-3,4'-哌啶]-1'-基)乙酮 CAS No. 1325303-25-0](/img/structure/B2942838.png)

1-(1,1-二氧化-1'H,4H-螺并[1,2,4-苯并噻二嗪-3,4'-哌啶]-1'-基)乙酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Spiro compounds are a class of organic compounds that have two molecular rings sharing one atom, typically a carbon atom . The term “spiro” is derived from the Latin word “spira”, meaning a coil or spiral. The spiro atom itself is not part of either ring, but rather forms a bridge between them. The compound you mentioned seems to be a spiro compound with a benzothiadiazine and piperidine ring.

Synthesis Analysis

The synthesis of spiro compounds often involves the use of a key spiro atom that can form bonds with two different rings. For example, a study describes the synthesis of spiro compounds through the condensation reaction of 2-aminobenzamides and isatins in the presence of a catalytic amount of KAl(SO4)2.12H2O (alum) in ethanol under reflux .Molecular Structure Analysis

The molecular structure of spiro compounds is unique due to the shared atom between two rings. This shared atom, often a carbon, forms a bridge between the two rings, creating a rigid and compact structure .Chemical Reactions Analysis

The chemical reactions involving spiro compounds can be quite complex due to their unique structure. The shared atom between the two rings can participate in various reactions, leading to the formation of new compounds .Physical And Chemical Properties Analysis

The physical and chemical properties of spiro compounds depend on their specific structure and the functional groups they contain. They often exhibit high stability due to their rigid structure .科学研究应用

有机催化合成和生物活性

有机催化已成为合成螺环化合物的有力工具,展示了高对映纯度和结构多样性。例如,有机催化方法实现了螺[吡咯烷-3,3'-恶唑吲哚]的快速合成,展示了显着的生物活性。该方法利用不对称催化反应来产生具有优异立体和区域选择性的螺恶唑吲哚衍生物,表明在药物化学和多样性导向合成中具有潜力 (Xiao-Hua Chen 等,2009 年)。

抗胆碱酯酶 (AChE) 抑制活性

已合成具有显着 AChE 抑制活性的螺环化合物,突出了它们作为阿尔茨海默病等疾病治疗剂的潜力。结合哌啶和噻唑结构的新型双螺环化合物已证明具有有效的 AChE 抑制,具有高功效的特定衍生物,表明它们有望进一步开发药物 (S. Sivakumar 等,2013 年)。

分子和晶体结构

苯并噻二嗪衍生物的合成和结构阐明提供了对其分子框架的见解。涉及单晶 X 射线衍射的研究揭示了这些化合物的构象细节,有助于理解它们的化学行为和进一步官能化的潜力 (P. P. Kumar 等,2015 年)。

化学选择性合成方法

对铂催化水合碳环化的研究引入了有效合成含氮杂环的方法。这些过程强调了苯并噻二嗪衍生物在构建复杂分子结构中的多功能性,这可能成为开发新的药理活性化合物的重要一步 (A. Mukherjee 和 Rai-Shung Liu,2011 年)。

作用机制

Target of Action

The primary target of this compound, also known as 1’-acetyl-2,4-dihydrospiro[1lambda6,2,4-benzothiadiazine-3,4’-piperidine]-1,1-dione, is a group of phytopathogenic fungi . These fungi are responsible for various plant diseases, leading to significant crop yield losses .

Mode of Action

The compound interacts with these fungi by inhibiting their growth . It exhibits substantial and broad-spectrum antifungal activities . The compound’s effectiveness varies depending on certain substituents .

Biochemical Pathways

The compound affects the biochemical pathways of the fungi, leading to the cessation of their growth

Pharmacokinetics

The compound’s effectiveness against fungi, even at low concentrations, suggests it may have good bioavailability .

Result of Action

The compound’s action results in significant inhibition of the growth of various phytopathogenic fungi . For example, it showed 100%, 80%, 90%, and 90% antifungal activity against Erysiphe graminis, Puccinia sorghi Schw., Colletotrichum lagenarium, and Pseudoperonospora cubensis respectively, at 300 µg/mL .

Action Environment

The compound’s action, efficacy, and stability can be influenced by environmental factors. For instance, it exhibited 85% greenhouse inhibition activity against Erysiphe graminis even at 0.2 µg/mL . This suggests that the compound’s action can be highly effective in certain environments.

未来方向

属性

IUPAC Name |

1-(1,1-dioxospiro[2,4-dihydro-1λ6,2,4-benzothiadiazine-3,4'-piperidine]-1'-yl)ethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17N3O3S/c1-10(17)16-8-6-13(7-9-16)14-11-4-2-3-5-12(11)20(18,19)15-13/h2-5,14-15H,6-9H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLYIIQFJUMUMRC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CCC2(CC1)NC3=CC=CC=C3S(=O)(=O)N2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.36 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2,2,2-Trifluoro-1-[3-(trifluoromethyl)imidazo[1,5-a]pyridin-1-yl]ethan-1-one](/img/structure/B2942755.png)

![tert-Butyl 3-{[(2-methoxyphenyl)methyl]amino}propanoate](/img/structure/B2942757.png)

![(2,2-Dioxido-2-thia-5-azabicyclo[2.2.1]heptan-5-yl)(quinoxalin-6-yl)methanone](/img/structure/B2942760.png)

![2-([1]benzofuro[3,2-d]pyrimidin-4-ylsulfanyl)-N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B2942769.png)

![6-(2-Chloropyridine-4-carbonyl)-9-methyl-6-azaspiro[3.5]nonane](/img/structure/B2942774.png)